1-(2-ethylphenyl)ethanone

Catalog No.
S1915888
CAS No.
2142-64-5
M.F
C10H12O
M. Wt
148.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-ethylphenyl)ethanone

CAS Number

2142-64-5

Product Name

1-(2-ethylphenyl)ethanone

IUPAC Name

1-(2-ethylphenyl)ethanone

Molecular Formula

C10H12O

Molecular Weight

148.2 g/mol

InChI

InChI=1S/C10H12O/c1-3-9-6-4-5-7-10(9)8(2)11/h4-7H,3H2,1-2H3

InChI Key

VLILFBZIVHDKIJ-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1C(=O)C

Canonical SMILES

CCC1=CC=CC=C1C(=O)C

Organic Synthesis:

  • 2'-Ethylacetophenone serves as a simple aromatic ketone. Ketones are a class of organic compounds with a carbonyl group (C=O) bonded to two aromatic rings. Due to this structure, 2'-Ethylacetophenone can be a useful starting material for the synthesis of more complex aromatic molecules. Researchers can utilize various reactions, like aldol condensations or Friedel-Crafts acylation, to introduce new functional groups onto the molecule, creating diverse organic compounds for further study .

Material Science:

  • The aromatic ring structure of 2'-Ethylacetophenone can contribute to the development of new materials. Aromatic compounds are known for their stability and rigidity, which can be beneficial in designing polymers, liquid crystals, or other functional materials. Researchers might explore incorporating 2'-Ethylacetophenone or similar aromatic ketones into larger molecules to tailor specific material properties .

Biological Studies:

  • Simple aromatic ketones can sometimes exhibit biological activity. Researchers might investigate 2'-Ethylacetophenone for potential antimicrobial or fungicidal properties. This would involve testing the compound against various microorganisms to assess its effectiveness. It's important to note that currently, there's no widely available research on the biological activity of 2'-Ethylacetophenone specifically.

1-(2-Ethylphenyl)ethanone, also referred to as 2'-ethylacetophenone, is an organic compound with the molecular formula C10_{10}H12_{12}O. It appears as a colorless liquid characterized by a distinct aromatic odor. This compound is a derivative of acetophenone and plays a significant role in various chemical syntheses, particularly in the fields of pharmaceuticals and materials science. Its structure features an ethyl group attached to the ortho position of the phenyl ring, which influences its chemical properties and reactivity.

, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Electrophilic Aromatic Substitution: The ethyl group on the benzene ring can undergo substitution reactions, allowing for the introduction of various functional groups.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic medium.
  • Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
  • Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.

1-(2-Ethylphenyl)ethanone exhibits various biological activities, primarily due to its structural similarity to acetophenone derivatives. These compounds are known for their potential pharmacological effects, including antimicrobial and anti-inflammatory properties. The specific mode of action involves interactions with biological pathways that can lead to therapeutic effects.

Mechanism of Action

The compound's interaction with biological systems often involves:

  • Targeting Enzymes: It may inhibit specific enzymes involved in metabolic pathways.
  • Modulating Receptor Activity: It could affect receptor-mediated signaling pathways.

The synthesis of 1-(2-Ethylphenyl)ethanone can be achieved through several methods:

  • Friedel-Crafts Acylation: This is the most common method, where ethylbenzene is acylated with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, followed by purification through distillation or recrystallization.

Industrial Production

In industrial settings, the Friedel-Crafts acylation process is scaled up for higher yields and purity. Advanced separation techniques like column chromatography are often employed to isolate the product efficiently.

1-(2-Ethylphenyl)ethanone serves multiple purposes across various industries:

  • Chemical Intermediate: It is widely used as an intermediate in synthesizing other organic compounds.
  • Fragrance Industry: Its aromatic properties make it suitable for use in perfumes and flavorings.
  • Pharmaceuticals: The compound is utilized in developing drugs due to its biological activity.

Research into the interactions of 1-(2-Ethylphenyl)ethanone with other compounds has revealed insights into its reactivity and potential uses. Studies often focus on its behavior under different conditions and its interactions with biological systems, providing valuable information for applications in medicinal chemistry.

1-(2-Ethylphenyl)ethanone can be compared with several similar compounds:

CompoundMolecular FormulaUnique Features
1-(4-Ethylphenyl)ethanoneC10_{10}H12_{12}OEthyl group in para position affects reactivity.
1-(2-Methylphenyl)ethanoneC9_{9}H10_{10}OMethyl group instead of ethyl alters chemical behavior.
AcetophenoneC8_{8}H8_{8}OLacks substituents on the phenyl ring; simpler structure.

Uniqueness

The uniqueness of 1-(2-Ethylphenyl)ethanone lies in its specific substitution pattern on the phenyl ring, which significantly influences its reactivity and applications. Its versatility across different fields underscores its importance as a chemical intermediate and its potential biological activities.

XLogP3

2.4

Other CAS

2142-64-5

Wikipedia

2'-Ethylacetophenone

Dates

Modify: 2023-08-16

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